![molecular formula C15H14O2 B1611354 4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1049130-93-9](/img/structure/B1611354.png)
4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C15H14O2 It belongs to the class of biphenyl carboxylic acids, which are characterized by the presence of a biphenyl core substituted with a carboxylic acid group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid involves the Grignard reaction. In this process, an ethyl magnesium bromide Grignard reagent is reacted with 3-bromobiphenyl-4-carboxylic acid under anhydrous conditions to form the desired product. The reaction typically requires a dry ether solvent and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of 4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4’-carboxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is commonly used for the oxidation of the ethyl group.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the carboxylic acid group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4’-Carboxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Ethyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
4’-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a chloro group instead of an ethyl group.
4’-Bromo-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a bromo group instead of an ethyl group
Uniqueness
4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. The ethyl group can enhance the compound’s lipophilicity, making it more soluble in organic solvents and potentially affecting its interactions with biological targets.
Biological Activity
4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid (C15H14O2) is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its biphenyl structure with a carboxylic acid functional group, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H14O2
- Molecular Weight : 226.27 g/mol
- Structure : The compound features an ethyl group at the para position of one phenyl ring and a carboxylic acid group at the meta position of the other phenyl ring.
Biological Activity Overview
Research on this compound has revealed various biological activities, including:
- Anticancer Activity : Studies have shown that biphenyl derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant inhibition of cell proliferation in vitro.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against several strains of bacteria. Initial findings suggest moderate activity against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Some studies indicate that biphenyl carboxylic acids can act as inhibitors of specific enzymes involved in cancer progression and inflammation.
Anticancer Activity
A study evaluated the cytotoxic effects of various biphenyl carboxylic acids on human cancer cell lines. The results indicated that this compound exhibited an IC50 value in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism of action was hypothesized to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.2 |
A549 | 18.5 |
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains using a disc diffusion method. The compound showed promising results against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 10 |
Enzyme Inhibition Studies
In enzyme assays, the compound was tested for its ability to inhibit histone acetyltransferases (HATs), which are implicated in cancer development. Preliminary results indicated that this compound could serve as a selective inhibitor, with further studies required to elucidate its binding affinity and specificity.
Properties
IUPAC Name |
3-(4-ethylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQHBOMSKFIMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571368 | |
Record name | 4'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049130-93-9 | |
Record name | 4'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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